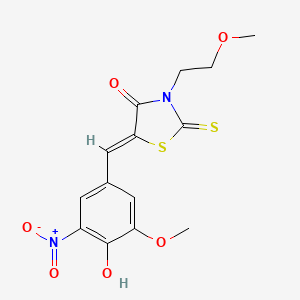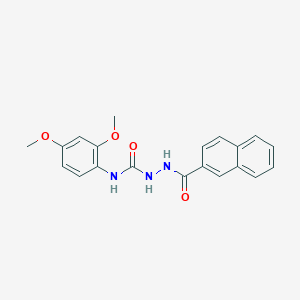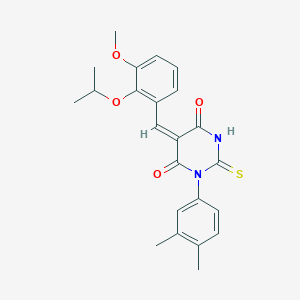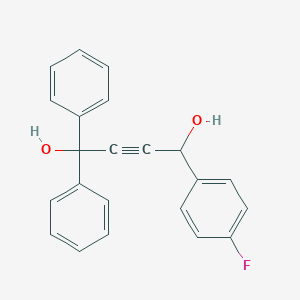
sodium 3-(4-propoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(4-propoxyphenyl)propanoate, also known as sodium 4-propoxyphenyl-3-oxobutanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of propionic acid and has a molecular formula of C12H15NaO3.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(4-propoxyphenyl)propanoate has been shown to have potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This compound has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit cancer cell growth. Additionally, it has been used as a building block for the synthesis of other compounds with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate is not well understood. However, studies have shown that it may act by inhibiting the growth of cancer cells and disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
Sodium 3-(4-propoxyphenyl)propanoate has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of cancer cells and disrupt bacterial and fungal cell membranes. Physiologically, it has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds with potential pharmaceutical applications. Additionally, its antibacterial and antifungal properties make it a useful tool for studying the mechanisms of these types of infections. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate. Some possible areas of study include:
1. Further investigation into the mechanism of action of this compound
2. Synthesis of analogs with improved pharmacological properties
3. Investigation of the compound's potential as a treatment for inflammatory diseases
4. Exploration of the compound's potential as a building block for the synthesis of other compounds with potential pharmaceutical applications
5. Investigation of the compound's potential as a treatment for bacterial and fungal infections
Conclusion:
Sodium 3-(4-propoxyphenyl)propanoate is a versatile compound with potential applications in various scientific fields. Its synthesis has been optimized to improve yield and purity, making it a viable option for scientific research. While its mechanism of action is not well understood, it has been shown to have antibacterial and antifungal properties and may have potential as a treatment for inflammatory diseases. Further research is needed to fully understand the potential of sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate.
Synthesemethoden
Sodium 3-(4-propoxyphenyl)propanoate can be synthesized through a multistep process that involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate to form 3-(4-propoxyphenyl)but-2-enoic acid. This acid is then treated with sodium 3-(4-propoxyphenyl)propanoate hydroxide to form sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research.
Eigenschaften
IUPAC Name |
sodium;3-(4-propoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.Na/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14;/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUECYGSANJIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(4-propoxyphenyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid](/img/structure/B4937750.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4937755.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4937764.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4937766.png)

![8-benzoyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937787.png)
![3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937792.png)
![1,3-dimethoxy-2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene](/img/structure/B4937796.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B4937803.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4937828.png)

